![molecular formula C13H13N3OS B2985736 N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 391862-74-1](/img/structure/B2985736.png)
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, commonly known as TTA-A2, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. TTA-A2 is a thiadiazole derivative that has been shown to have various biochemical and physiological effects. We will also list future directions for TTA-A2 research.
科学的研究の応用
Synthesis and Structural Analysis
Researchers have developed methods for the synthesis of compounds containing the thiadiazole moiety, exploring their chemical structure and potential applications. For instance, Nötzel et al. (2001) presented a method for accessing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, showcasing the versatility of thiadiazole derivatives in synthetic chemistry (Nötzel, Labahn, Es-Sayed, & Meijere, 2001). Similarly, Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives containing thiadiazole moieties, demonstrating their structural diversity and potential for further chemical exploration (Kumar & Panwar, 2015).
Antimicrobial and Anticancer Activity
Thiadiazole derivatives have been evaluated for their antimicrobial and anticancer properties. Kumar et al. (2011) synthesized and evaluated 3,5-bis(indolyl)-1,2,4-thiadiazoles for cytotoxicity against human cancer cell lines, identifying compounds with potent activity (Kumar, Kumar, Chang, Gupta, & Shah, 2011). Furthermore, Li et al. (2020) investigated dehydroabietic acid derivatives with 1,3,4-thiadiazole, pyridine, and amide moieties for their interaction with DNA and proteins, showing selective cytotoxicity and potential as anticancer agents (Li, Fei, Wang, Kong, & Long, 2020).
Inhibitors of Biological Processes
Some studies have focused on the role of thiadiazole derivatives as inhibitors of specific biological processes. Tiwari et al. (2017) reported on the synthesis of benzamide derivatives containing a thiadiazole scaffold and evaluated them for in vitro anticancer activity, highlighting their potential as inhibitors of cancer cell proliferation (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017). Another study by Ulus et al. (2016) synthesized acridine-acetazolamide conjugates, investigating their inhibition effects on human carbonic anhydrase isoforms, which play a critical role in various physiological functions, including tumor growth and metastasis (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
作用機序
Target of Action
The compound N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, also known as N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been shown to possess a wide range of therapeutic activities . .
Mode of Action
The mode of action of thiadiazole derivatives is generally associated with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells . .
Biochemical Pathways
Thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . They have been reported to show significant therapeutic potential, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial activities, and more
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given that thiadiazole derivatives can disrupt DNA replication processes, they may inhibit the growth of targeted cells . .
特性
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8-2-4-10(5-3-8)12-15-16-13(18-12)14-11(17)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRURMANQYINIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。